oxalic acid

Acid Strength pKa Dissociation Constant

This [14C]oxalic acid (CAS 43058-40-8) combines high acidity (pKa1 1.27), potent chelation, and small molecular size for quantitative tracer studies. Essential for heat exchanger oxide removal without damaging protective layers; semiconductor Cu passivation; antimicrobial synergy; and metal oxalate precursor synthesis. Substitution with weaker or larger acids risks process failure. Procure this high-purity radiochemical to ensure validated performance in critical research and industrial protocols.

Molecular Formula C2H2O4
Molecular Weight 94.020 g/mol
CAS No. 43058-40-8
Cat. No. B15350706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxalic acid
CAS43058-40-8
Molecular FormulaC2H2O4
Molecular Weight94.020 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O
InChIInChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2
InChIKeyMUBZPKHOEPUJKR-XPULMUKRSA-N
Commercial & Availability
Standard Pack Sizes0.05 mci / 0.25 mci / 1 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalic Acid (CAS 144-62-7 and Radiolabeled 43058-40-8) Procurement Guide: Dicarboxylic Acid Performance and Industrial Utility


Oxalic acid (ethanedioic acid) is the simplest alpha,omega-dicarboxylic acid [1]. The unlabeled, anhydrous form corresponds to CAS 144-62-7 . The CAS number provided (43058-40-8) refers specifically to the radiolabeled [14C] oxalic acid variant, a specialized research tool used in tracer studies . This compound functions as a strong organic acid (pKa1 1.27), a reducing agent, and a potent bidentate chelating ligand for metal cations [2]. Its combination of high acidity, small molecular size, and the ability to form stable oxalate complexes underpins its use in metal cleaning, analytical chemistry, and chemical synthesis [3].

Why Substituting Oxalic Acid with Other Dicarboxylic Acids Compromises Process Outcomes


Oxalic acid's small molecular size and high charge density drive a distinct suite of properties—including exceptional acidity (pKa1 1.27), a tendency to form insoluble metal salts, and unique surface interactions—that cannot be replicated by substituting with larger homologs like malonic or succinic acid, or weaker acids like citric or acetic acid [1]. While many carboxylic acids possess chelating or acidic properties, oxalic acid's combination of both enables specific outcomes. For example, substituting a weaker chelator may fail to solubilize targeted metal oxides, while using a larger molecule may alter diffusion rates or complex geometries, thereby impacting reaction kinetics and selectivity [2]. Direct substitution without accounting for these quantifiable differences can lead to reduced process efficiency or complete task failure.

Quantitative Differentiation of Oxalic Acid Against Common Alternatives for Industrial and Scientific Selection


Acid Strength Advantage: Oxalic Acid vs. Acetic Acid

Oxalic acid exhibits significantly stronger acidity compared to a common industrial monocarboxylic acid, acetic acid. Quantitatively, the first dissociation constant (pKa1) of oxalic acid is approximately 1.27, compared to a pKa of 4.76 for acetic acid [1]. This corresponds to a difference of 3.49 log units, meaning oxalic acid is over 3,000 times more acidic [2].

Acid Strength pKa Dissociation Constant

Selective Metal Complexation Behavior: Oxalic Acid vs. Citric Acid

Oxalic acid exhibits a distinct metal complexation profile compared to the larger, tricarboxylic citric acid. The logarithmic stability constant (log K) for the Fe3+-oxalate complex is 9.4, which is lower than the 13.2 for the Fe3+-citrate complex [1]. Similarly, for Cu2+, oxalate's log K is 6.3, compared to 10.9 for citrate [1]. This indicates that while both are chelators, citric acid forms more stable complexes with these specific metal ions. However, this 'weaker' binding allows oxalic acid to exhibit unique passivating properties on copper surfaces not observed with other organic acids [2].

Metal Complexation Stability Constant Chelation

Thermal Stability and Decomposition: Oxalic Acid vs. Malonic Acid

Oxalic acid demonstrates superior thermal stability compared to its immediate homolog, malonic acid. Research on the thermal decomposition of dicarboxylic acids has established that acids with an odd number of carbon atoms, such as malonic acid, decarboxylate at lower temperatures than those with an even number, like oxalic acid [1]. Quantitatively, under specific conditions, oxalic acid reacts 2.5 times faster than malonic acid [2], and malonic acid is noted to readily decarboxylate upon heating [3].

Thermal Stability Decarboxylation Process Safety

Aqueous Solubility Profile: Oxalic Acid vs. Succinic Acid

Oxalic acid's aqueous solubility is substantially lower than that of larger dicarboxylic acids like succinic acid. At 298.15 K, the solubility of oxalic acid is approximately 90 g/L (as measured by inhibitory concentrations), whereas succinic acid exhibits a solubility of approximately 340 g/L [1]. This represents a nearly 4-fold difference in water solubility.

Solubility Formulation Process Chemistry

High-Value Application Scenarios for Oxalic Acid Driven by Quantitative Evidence


Industrial Cleaning of Carbon Steel Heat Exchangers

Oxalic acid is the scientifically preferred agent for removing oxide films from the shell side of reactor heat exchangers. A comparative study of cleaning agents demonstrated that oxalic acid at a concentration of 100 ppm is superior to alternative agents for this application [1]. Crucially, while it etches bare metal, it has minimal impact on the protective corrosion layer, a key safety feature. This performance, quantified against alternatives, justifies its procurement for maintenance protocols in facilities like the Savannah River Plant, where periodic use does not decrease the lifespan of carbon steel components [1].

Precision Etching and Passivation in Semiconductor Manufacturing

In the semiconductor industry, oxalic acid is selected for specific copper (Cu) processing steps over other organic acids like citric or acetic acid. Its unique electrochemical behavior with copper results in surface passivation, a property not observed with other tested acids [2]. This passivation is critical for controlling the copper dissolution rate and preventing damage during wet cleaning processes. The lower stability constants of oxalate complexes with metals like Cu2+ (log K = 6.3) compared to citrate (log K = 10.9) [3] are a quantitative basis for this controlled, less aggressive interaction, making it a preferred component in cleaning solutions for interconnects.

Controlled Acidification in Food Preservation and Safety Formulations

Oxalic acid is a critical component in patented synergistic antimicrobial and antibrowning compositions for fresh-cut produce [4]. Its high acid strength (pKa1 1.27) allows for effective pH reduction at low concentrations (0.05-8% w/v in aqueous solutions) compared to weaker acids like acetic acid (pKa 4.76) [5]. The formulation's efficacy is tied to the specific and quantifiable properties of oxalic acid, and substituting it would compromise the synergistic balance and validated performance of the patented solution. Procurement of high-purity oxalic acid is thus mandated for licensees and researchers replicating this technology [4].

Synthesis of Metal Oxalate Precursors for Advanced Materials

Oxalic acid is the preferred reagent for synthesizing metal oxalate precursors used in producing metal oxides and advanced ceramics. Its lower solubility compared to succinic acid (90 g/L vs. 340 g/L) [6] facilitates the precipitation of well-defined, crystalline metal oxalates from solution. This property is essential for controlling particle size and morphology in the synthesis of materials for batteries and catalysts. The predictable thermal decomposition profile of oxalic acid, which differs from the lower-temperature decarboxylation of malonic acid [7], ensures clean and controlled conversion to the final oxide product upon calcination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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